![molecular formula C10H16ClN B3027019 (R)-1-(m-Tolyl)propan-1-amine hydrochloride CAS No. 1212925-87-5](/img/structure/B3027019.png)
(R)-1-(m-Tolyl)propan-1-amine hydrochloride
Overview
Description
(R)-1-(m-Tolyl)propan-1-amine hydrochloride is a chemical compound that has shown promising results in scientific research. It is commonly known as (R)-1-(3-methylphenyl)propan-1-amine hydrochloride or simply as (R)-methamphetamine hydrochloride. This compound has been synthesized and studied for its potential applications in various fields, including medicine and chemistry.
Scientific Research Applications
Synthesis and Chemical Properties:
- Peng et al. (2013) described a process for preparing (R)-1-(1H-indol-3-yl)propan-2-amines, which are similar in structure to (R)-1-(m-Tolyl)propan-1-amine, through a five-step sequence. This method was notable for its high yield and excellent enantiopurity, highlighting the potential for efficient synthesis of similar compounds (Zhiguang Peng et al., 2013).
Inorganic Chemistry and Coordination Compounds:
- Searle and Hambley (1982) studied the preparation and characterization of various cobalt(III) ion complexes with diethylenetriamine and di(3-aminopropyl)amine, which are related to (R)-1-(m-Tolyl)propan-1-amine. Their work provided insights into the geometrical structures and properties of these complexes (G. Searle & T. Hambley, 1982).
Corrosion Inhibition:
- Gao, Liang, and Wang (2007) synthesized tertiary amines similar to (R)-1-(m-Tolyl)propan-1-amine and investigated their inhibitory performance on carbon steel corrosion. They found these compounds to be effective anodic inhibitors, suggesting potential applications in corrosion prevention (G. Gao, C. Liang, & Hua Wang, 2007).
Bioconjugation in Aqueous Media:
- Nakajima and Ikada (1995) explored the mechanism of amide formation using carbodiimide, which is relevant to the chemistry of amines like (R)-1-(m-Tolyl)propan-1-amine. Their study provided essential insights into bioconjugation processes in aqueous media (N. Nakajima & Y. Ikada, 1995).
Catalysis and Reaction Mechanisms:
- Ali, Naiini, and Brubaker (1992) researched the application of palladium ferrocenyl amine sulfide complexes in hydrogenation reactions. These complexes are related to (R)-1-(m-Tolyl)propan-1-amine and provide insights into catalytic processes involving similar compounds (H. Ali, A. Naiini, & C. Brubaker, 1992).
Polymer Chemistry:
- Maeda et al. (2004) studied the mechanism of helix induction on stereoregular polyacetylene with chiral amines and how interaction with achiral amines assists in memorizing macromolecular helicity. This research demonstrates the complex interplay between polymers and chiral amines similar to (R)-1-(m-Tolyl)propan-1-amine (Katsuhiro Maeda et al., 2004).
properties
IUPAC Name |
(1R)-1-(3-methylphenyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-5-8(2)7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNRTKLFDPCAX-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC(=C1)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704154 | |
Record name | (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(m-Tolyl)propan-1-amine hydrochloride | |
CAS RN |
1212925-87-5 | |
Record name | (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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